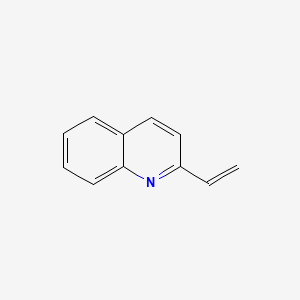

2-Vinylquinoline

Description

Propriétés

IUPAC Name |

2-ethenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGNJOCQALIQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33638-30-1 | |

| Record name | Quinoline, 2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33638-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061123 | |

| Record name | Quinoline, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-03-2 | |

| Record name | 2-Ethenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Vinylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP7ET1KLE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Direct Condensation

The direct condensation method is one of the most straightforward approaches to synthesize 2-vinylquinoline. This method typically involves heating a mixture of 2-methylquinoline and formaldehyde in the presence of a polar solvent such as ethanol or dimethylformamide.

Reaction Mechanism : The reaction proceeds via an aldol-type mechanism where the nucleophilic site on the methylquinoline attacks the electrophilic carbon of formaldehyde.

Yield : Reports indicate yields ranging from 60% to 80% , depending on the specific conditions employed, such as temperature and solvent choice.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient technique for producing 2-vinylquinolines. This method utilizes trifluoromethanesulfonamide as a mediating agent.

Optimized Conditions : The optimal conditions reported include a temperature of 140°C for 20 minutes under microwave irradiation, achieving yields up to 90% .

Advantages : This method significantly reduces reaction time and improves yield compared to traditional heating methods.

Olefination Reactions

Olefination reactions involve introducing a vinyl group into the quinoline structure through various chemical transformations.

Common Techniques : These include using phosphine oxides in Wittig reactions or employing boronic acids in cross-coupling reactions. However, these methods often require expensive catalysts and long reaction times.

Challenges : The main drawbacks are low yields and high costs associated with reagents. Additionally, purification can be complicated due to byproducts formed during these reactions.

Analyse Des Réactions Chimiques

Microwave-Assisted Olefination

A rapid microwave-assisted method employs trifluoromethanesulfonamide (TfNH₂) to mediate the olefination of 2-methylquinoline with aldehydes. This approach achieves high yields in minutes under microwave irradiation .

Optimized Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Additive | TfNH₂ (1.2 equiv) |

| Temperature | 140°C |

| Time | 20 minutes |

| Yield | Up to 93% |

Substrate Scope:

| Aldehyde Type | Product Example | Yield (%) |

|---|---|---|

| Aromatic (e.g., benzaldehyde) | 2-Styrylquinoline | 89–93 |

| Aliphatic (e.g., butyraldehyde) | 2-Alkylvinylquinoline | 54–67 |

| Heteroaromatic (e.g., pyridine-2-carboxaldehyde) | 2-(Pyridin-2-yl)vinylquinoline | 81 |

Mechanistic insight : TfNH₂ facilitates in situ aldimine formation, followed by elimination to generate the vinyl group .

Hypervalent Iodine(III)-Mediated Radical Decarboxylation

While not directly synthesizing 2-vinylquinoline, a related method for 2-quinolinones involves hypervalent iodine(III) reagents. This radical-based pathway highlights the reactivity of vinyl intermediates under metal-free conditions :

Reaction pathway :

-

Decarboxylation : 2-Vinyl-phenyl oxamic acids undergo radical decarboxylation.

-

Cyclization : Forms 2-quinolinones via a strain-driven mechanism.

Conditions : Room temperature, no metal catalysts, yields >90% .

Comparative Analysis of Synthetic Methods

Applications De Recherche Scientifique

2-Vinylquinoline has several applications in scientific research:

Medicinal Chemistry: It has been evaluated for its antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum.

Material Science: It is used as a building block for the synthesis of polymers and other advanced materials.

Biological Studies: It serves as a scaffold for the development of new drugs and biological probes.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-vinylquinoline depends on its application. In medicinal chemistry, it acts by inhibiting specific enzymes or pathways in the target organism. For example, its antimalarial activity is attributed to its ability to inhibit hemozoin polymerization in Plasmodium falciparum . The vinyl group allows for interactions with various molecular targets, enhancing its biological activity.

Comparaison Avec Des Composés Similaires

Structural and Reactivity Comparisons

The table below summarizes key structural and synthetic differences between 2-vinylquinoline and related compounds:

Activité Biologique

2-Vinylquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives, emphasizing their antiproliferative and antimalarial properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with vinyl groups. Various methods have been reported, including microwave-assisted synthesis, which allows for rapid and efficient production of 2-vinylquinolines under mild conditions. For instance, a study demonstrated the successful synthesis of several this compound analogues with excellent yields and broad substrate scope using olefination reactions mediated by TfNH₂ under microwave irradiation .

Antiproliferative Effects

Recent studies have indicated that this compound and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, a derivative of this compound showed potent inhibitory activity against the epidermal growth factor receptor (EGFR) kinase, with an IC₅₀ value of 0.22 μM, comparable to the standard drug Lapatinib (IC₅₀ = 0.18 μM) . Additionally, certain synthesized compounds derived from this compound have demonstrated IC₅₀ values as low as 2.71 μM against breast cancer cell lines .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| 6h | EGFR+ Cells | 0.22 | EGFR inhibition, apoptosis induction |

| 5k | MCF-7 | 8.50 | Cell cycle arrest in G2-M phase |

| 5l | MCF-7 | 12.51 | Induction of apoptosis via PARP cleavage |

These findings suggest that derivatives of this compound can effectively induce apoptosis and inhibit cell proliferation through various mechanisms.

Antimalarial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimalarial activity. Compounds derived from this scaffold have shown promising results against Plasmodium falciparum, particularly strains resistant to chloroquine (CQ). One study identified a compound named UCF501, which exhibited low nanomolar antiplasmodial activity with a selectivity index greater than 200 . This compound was found to act rapidly against asexual blood-stage parasites and demonstrated significant efficacy in murine models without noticeable toxicity.

Table 2: Antimalarial Efficacy of this compound Derivatives

| Compound | Strain | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| UCF501 | CQ-resistant Dd2 | <10 | >200 |

| Compound X | CQ-sensitive | >100 | <10 |

These results highlight the potential of this compound derivatives as leads for developing new antimalarial agents.

Structure-Activity Relationship (SAR)

The SAR studies conducted on various analogues of this compound have provided insights into the structural features necessary for enhanced biological activity. Modifications at specific positions on the quinoline ring or the vinyl group have been shown to significantly affect potency and selectivity against cancer cells or malaria parasites.

For example, certain substitutions on the quinoline moiety were found to enhance EGFR inhibition and apoptosis induction in cancer cells . Similarly, modifications that improved metabolic stability were critical for maintaining antimalarial efficacy while minimizing toxicity .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

- Inhibition of Breast Cancer Cell Growth : Compounds synthesized from the this compound framework demonstrated significant antiproliferative effects in vitro against MCF-7 breast cancer cells, leading to cell cycle arrest and apoptosis.

- Antiplasmodial Activity : UCF501 was highlighted in multiple studies for its rapid action against CQ-resistant Plasmodium falciparum, showcasing its potential as a new treatment option for malaria.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Vinylquinoline in laboratory settings?

- Methodological Answer : Synthesis optimization should involve systematic variation of reaction parameters, including temperature (e.g., 80–120°C), catalyst loading (e.g., palladium-based catalysts), and solvent polarity (e.g., DMF vs. THF). A critical step is monitoring reaction progress via TLC or GC-MS to identify optimal yield conditions. For reproducibility, ensure detailed documentation of stoichiometry, purification methods (e.g., column chromatography), and characterization data (e.g., H NMR, C NMR) .

- Supporting Data : Early synthesis protocols reported yields of 50–65% under reflux conditions, with improvements to 75–85% using Pd(OAc) catalysts .

Q. How should researchers characterize the purity and structural identity of newly synthesized this compound derivatives?

- Methodological Answer : Combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC, GC-MS) to confirm structural identity. For novel derivatives, elemental analysis or high-resolution mass spectrometry (HRMS) is mandatory. Cross-reference spectral data with established databases (e.g., SciFinder) to validate assignments. For purity, use HPLC with UV detection (≥95% purity threshold) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction mechanisms for this compound formation?

- Methodological Answer : Employ kinetic isotope effects (KIEs) or computational modeling (DFT) to probe transition states. For example, discrepancies in proposed [4+2] vs. [2+2] cycloaddition pathways can be tested by isolating intermediates via low-temperature NMR or trapping experiments. Cross-validate findings with independent studies using alternative catalysts (e.g., Rh vs. Pd) .

- Case Study : A 2020 study identified competing pathways in Pd-catalyzed reactions, resolved by in situ FTIR monitoring .

Q. How can researchers design experiments to investigate the biological activity of this compound derivatives without violating preclinical reporting guidelines?

- Methodological Answer : Follow NIH preclinical guidelines for in vitro assays (e.g., IC determination in cancer cell lines). Include positive controls (e.g., doxorubicin) and triplicate experiments with statistical validation (p < 0.05). Document cell line provenance, passage numbers, and assay conditions (e.g., incubation time, serum concentration) in supplementary materials .

Q. What methodologies are effective for analyzing electronic and steric effects of substituents on this compound’s reactivity?

- Methodological Answer : Use Hammett plots to correlate substituent σ values with reaction rates. Pair this with X-ray crystallography to assess steric hindrance (e.g., Tolman cone angles for ligands). Computational tools (Gaussian, ORCA) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives across studies?

- Methodological Answer : Replicate experiments under identical conditions (solvent, temperature, concentration) and compare with literature. If inconsistencies persist, use 2D NMR (COSY, HSQC) to reassign peaks. Cross-check with independent labs or share raw data via repositories (e.g., Zenodo) for peer validation .

Q. What statistical approaches are recommended for validating structure-activity relationships (SAR) in this compound-based drug discovery?

- Methodological Answer : Apply multivariate analysis (PCA, PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity. Use bootstrapping to assess model robustness. Report confidence intervals and effect sizes to avoid overinterpretation of weak correlations .

Experimental Design & Replicability

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer : Conduct kinetic profiling to identify rate-limiting steps (e.g., catalyst deactivation). Optimize heat/mass transfer using flow chemistry or controlled addition techniques. Publish detailed protocols, including inert atmosphere requirements and exclusion of moisture .

Q. What steps are critical for integrating this compound into multicomponent reaction systems while minimizing side products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.